molecular formula C5H3ClOS B1589303 4-Chlorothiophene-2-carbaldehyde CAS No. 57500-51-3

4-Chlorothiophene-2-carbaldehyde

Cat. No.: B1589303
CAS No.: 57500-51-3
M. Wt: 146.6 g/mol
InChI Key: YYEIZVYJDLYMIH-UHFFFAOYSA-N
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Description

4-Chlorothiophene-2-carbaldehyde is a chemical compound with the molecular formula C5H3ClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a chlorine atom at the fourth position and an aldehyde group at the second position of the thiophene ring. Thiophene derivatives, including this compound, are known for their diverse applications in organic synthesis, medicinal chemistry, and material science .

Preparation Methods

The synthesis of 4-Chlorothiophene-2-carbaldehyde can be achieved through various methods. One common approach involves the halogenation of thiophene derivatives followed by formylation. For instance, 4-bromo-2-chlorothiophene can be synthesized from 2,4-dibromothiophene using lithium diisopropylamide (LDA) and carbon tetrachloride (C2Cl6). The resulting 4-bromo-2-chlorothiophene can then be converted to this compound through acid hydrolysis .

Industrial production methods often involve large-scale halogenation and formylation reactions under controlled conditions to ensure high yield and purity. These methods typically utilize reagents such as phosphorus pentasulfide (P4S10) and sulfurizing agents for the condensation reactions .

Chemical Reactions Analysis

4-Chlorothiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt).

The major products formed from these reactions include 4-chlorothiophene-2-carboxylic acid, 4-chlorothiophene-2-methanol, and various substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of 4-Chlorothiophene-2-carbaldehyde is primarily related to its reactivity as an aldehyde and its ability to undergo various chemical transformations. The aldehyde group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These properties make it a versatile intermediate in organic synthesis, allowing it to interact with various molecular targets and pathways .

Comparison with Similar Compounds

4-Chlorothiophene-2-carbaldehyde can be compared with other thiophene derivatives, such as:

    4-Bromo-2-chlorothiophene: Similar in structure but with a bromine atom instead of an aldehyde group.

    2-Formylthiophene: Lacks the chlorine atom but has an aldehyde group at the second position.

    4-Chlorothiophene-2-carboxylic acid: Formed by the oxidation of this compound.

The uniqueness of this compound lies in its dual functionality, with both an aldehyde group and a chlorine atom, making it a valuable intermediate for diverse chemical reactions and applications .

Properties

IUPAC Name

4-chlorothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClOS/c6-4-1-5(2-7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEIZVYJDLYMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451170
Record name 4-chlorothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57500-51-3
Record name 4-Chloro-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57500-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chlorothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorothiophene-2-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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